8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide
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Overview
Description
7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide is a complex organic compound with a unique structure that includes a thiadiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiadiazepine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-6a,7,8,9,10,11-hexahydro-6H-azepino[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide: This compound shares a similar thiadiazepine ring system but with different substituents and functional groups.
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Another compound with a similar ring structure but different chemical properties.
Uniqueness
The uniqueness of 7,7a,8,9,10,11-Hexahydro-6H-dipyrido[2,1-d:2’,3’-f][1,2,5]thiadiazepine 5,5-dioxide lies in its specific ring system and the presence of the dioxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c15-17(16)10-5-3-6-12-11(10)14-7-2-1-4-9(14)8-13-17/h3,5-6,9,13H,1-2,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEXOTMGZJDAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNS(=O)(=O)C3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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